(+)-Tubocurarine chloride pentahydrate
Description
Origin and Natural Sources: Chondrodendron tomentosum and Strychnos Species Alkaloids
The primary natural source of (+)-tubocurarine is the bark of Chondrodendron tomentosum, a large climbing vine from the Menispermaceae family found in South America. wikipedia.orgcymitquimica.comvulcanchem.com Indigenous communities in the Amazon have long prepared a paralytic substance known as curare from this and other plants to aid in hunting. wikipedia.orgntbg.org This substance, when applied to the tips of arrows or darts, induces muscle paralysis in wounded animals, facilitating their capture. wikipedia.orgntbg.org The name "tubocurarine" itself is derived from the practice of storing these plant extracts in bamboo tubes. wikipedia.organeskey.com
Curare is not a single substance but a complex mixture of alkaloids, and its composition can vary. wikipedia.org Historically, curare preparations were classified based on their containers: tube curare, pot curare, and calabash curare. wikipedia.organeskey.comoup.com While tube curare is primarily derived from Chondrodendron tomentosum and its active principle is tubocurarine (B1210278), calabash curare is often associated with plants from the Strychnos genus (family Loganiaceae), such as Strychnos toxifera. wikipedia.orgoup.com Strychnos species produce a different set of curare-like alkaloids, with toxiferine (B1239995) being a notable example, as well as other distinct alkaloids like strychnine. wikipedia.orgbioone.orgbritannica.com Therefore, while tubocurarine is specifically from Chondrodendron tomentosum, the broader context of curare involves alkaloids from both Chondrodendron and Strychnos genera. drugbank.comwikipedia.org
The chemical constituents of Chondrodendron tomentosum include several alkaloids, with (+)-tubocurarine being the most significant. oup.comnih.gov Other related compounds have also been isolated from this plant. oup.com Similarly, the genus Strychnos is chemically rich, producing a wide array of indole (B1671886) alkaloids, which can be broadly categorized into strychnine-like and curare-like types. bioone.orgjchemrev.comjchemrev.com
Historical Context of Scientific Discovery and Early Research Significance
The journey of tubocurarine from an arrow poison to a pharmaceutical agent is a landmark in medical history. European explorers first encountered curare in the 16th century. taylorandfrancis.comtaylorandfrancis.com Early scientific investigations were conducted by figures like Sir Benjamin Brodie, who in 1811 demonstrated that an animal poisoned with curare could be kept alive with artificial respiration. taylorandfrancis.com A pivotal moment came in the mid-19th century when the French physiologist Claude Bernard determined that curare's site of action was the neuromuscular junction, where it blocks the transmission of signals from nerve to muscle without affecting the nerve or muscle itself. nih.govaneskey.combritannica.com
Despite this early understanding, it was not until 1935 that the active alkaloid, tubocurarine, was isolated in a pure form by Harold King. drugbank.comaneskey.comtaylorandfrancis.com In 1942, its use as a muscle relaxant during surgical anesthesia was pioneered by Harold Griffith and Enid Johnson, a development that revolutionized surgery. wikipedia.org The ability to induce profound muscle relaxation allowed for safer and more complex surgical procedures, particularly in the abdomen and chest, often with lower doses of general anesthetics. taylorandfrancis.comed.ac.uk
Early research on tubocurarine was instrumental in advancing the understanding of the physiology of the neuromuscular junction. nih.gov It served as a prototypical non-depolarizing neuromuscular blocking agent, acting as a competitive antagonist to acetylcholine (B1216132) at nicotinic receptors on the motor end plate. drugbank.comed.ac.ukwikipedia.org This competitive inhibition prevents muscle cell depolarization and subsequent contraction. drugbank.comnih.gov The study of tubocurarine's mechanism helped to solidify the chemical theory of neurotransmission and paved the way for the development of a multitude of synthetic neuromuscular blocking drugs. nih.govaneskey.com
Chemical Classification as a Benzylisoquinoline Derivative
Chemically, (+)-tubocurarine is classified as a benzylisoquinoline alkaloid. wikipedia.orgdrugbank.comnih.gov This structural class is characterized by a molecular framework derived from the fusion of a benzyl (B1604629) group and an isoquinoline (B145761) ring system. This core structure is shared by a number of other well-known plant-derived alkaloids, including papaverine (B1678415) and morphine. drugbank.comnih.gov
The structure of tubocurarine is complex, featuring two isoquinoline units linked together. For many years after its initial elucidation in 1948, its structure was incorrectly believed to be a bis-quaternary molecule, meaning it had two permanently positively charged quaternary nitrogen atoms. wikipedia.organeskey.com However, in 1970, the correct structure was established, revealing it to be a mono-quaternary alkaloid, with one quaternary nitrogen and one tertiary nitrogen. wikipedia.organeskey.com This re-evaluation was significant for the structure-activity relationship studies that guided the development of newer muscle relaxants. aneskey.com The presence of the quaternary ammonium (B1175870) group is a key feature for its pharmacological activity, contributing to its binding at the nicotinic acetylcholine receptor. cymitquimica.comcymitquimica.com
Data Tables
Table 1: Chemical and Physical Properties of (+)-Tubocurarine Chloride Pentahydrate
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₅₂Cl₂N₂O₁₁ | nih.gov |
| Molecular Weight | 771.7 g/mol | nih.gov |
| Appearance | White to slightly brown crystalline powder | cymitquimica.comfujifilm.comthermofisher.com |
| Melting Point | ~270-280 °C (with decomposition) | fujifilm.comsigmaaldrich.com |
| Solubility | Sparingly soluble in water | cymitquimica.comfujifilm.com |
| Stability | May be altered by light. Air sensitive. | fujifilm.comsigmaaldrich.com |
Table 2: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | (1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride | nih.gov |
| CAS Number | 6989-98-6 | nih.govfishersci.com |
| InChIKey | WMIZITXEJNQAQK-GGDSLZADSA-N | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIZITXEJNQAQK-GGDSLZADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52Cl2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930274 | |
| Record name | (+)-Tubocurarine chloride hydrochloride pentahydrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6989-98-6, 57-94-3 | |
| Record name | Tubocurarine chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tubocurarine chloride hydrochloride pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tubocurarine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324 | |
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| Record name | 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUBOCURARINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Pharmacological Characterization and Receptor Interactions of + Tubocurarine Chloride Pentahydrate
Classification as a Non-Depolarizing Neuromuscular Blocking Agent
(+)-Tubocurarine chloride pentahydrate is the prototypical agent in the class of non-depolarizing neuromuscular blocking agents. wikipedia.orgwikipedia.org This classification refers to its mechanism of interrupting neurotransmission at the skeletal neuromuscular junction without causing depolarization of the motor endplate. wikipedia.orgdrugbank.com Unlike depolarizing agents that initially mimic acetylcholine (B1216132) (ACh) to cause muscle fasciculations before inducing paralysis, non-depolarizing blockers like tubocurarine (B1210278) act as antagonists. nih.gov They prevent acetylcholine from binding to its receptors and thereby block muscle contraction. drugbank.com The chemical structure of tubocurarine, a benzylisoquinoline alkaloid, is fundamental to its function and places it in the tetrahydroisoquinoline derivative family of neuromuscular blockers. wikipedia.orgwikipedia.orgdrugbank.com
Primary Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors (nAChR)
The primary mechanism of action for (+)-tubocurarine is competitive antagonism at nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. rndsystems.comhellobio.comdrugbank.com Tubocurarine possesses a structural motif, specifically a quaternary ammonium (B1175870) group, that is also found in the endogenous neurotransmitter acetylcholine. wikipedia.org This structural similarity allows it to bind to the same receptor sites as acetylcholine. wikipedia.org By occupying these binding sites, tubocurarine physically obstructs acetylcholine from binding and activating the receptor. wikipedia.org This competition prevents the opening of the ion channel associated with the nAChR, thereby inhibiting the influx of sodium ions that would normally lead to membrane depolarization and subsequent muscle contraction. The blockade is reversible and can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, a characteristic feature of competitive inhibition. youtube.com
Molecular and Cellular Pharmacology
The interaction of (+)-tubocurarine with the nAChR is complex, involving specific subunit interfaces and a mode of inhibition that has been a subject of scientific debate.
The muscle-type nAChR is a pentameric protein, composed of five subunits. In the adult form, these are typically two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit, while the fetal form contains a gamma (γ) subunit in place of the epsilon subunit. The two acetylcholine binding sites are not identical and are located at the interfaces between different subunits. nih.govnih.gov Research using d-[3H]tubocurarine as a photoaffinity label has demonstrated that the binding sites are situated at the interfaces of the α-γ and α-δ subunits. nih.govnih.gov These two sites exhibit significantly different affinities for tubocurarine. nih.gov
The interface between the alpha (α) and gamma (γ) subunits constitutes the high-affinity binding site for (+)-tubocurarine. nih.govnih.gov Photoaffinity labeling studies on the Torpedo nicotinic acetylcholine receptor showed that the concentration of d-[3H]tubocurarine needed for half-maximal specific incorporation into the γ subunit was approximately 40 nM. nih.gov This high affinity is consistent with a dissociation constant (Kd) of 35 nM for the high-affinity site. nih.gov Further research has confirmed that the α-γ subunit interface is crucial for the high-affinity binding of the antagonist. nih.gov
In contrast, the interface between the alpha (α) and delta (δ) subunits forms the low-affinity binding site for (+)-tubocurarine. nih.gov The same photoaffinity labeling experiments revealed that a much higher concentration of d-[3H]tubocurarine, approximately 0.9 µM, was required for half-maximal incorporation into the δ subunit. nih.gov This value aligns with the dissociation constant (Kd) of 1.2 µM measured for the low-affinity site. nih.gov The difference in affinity between the two sites is substantial, with some studies reporting a 400-fold difference for d-tubocurarine binding to the Torpedo AChR. nih.gov
Interactive Table 1: Binding Affinity of (+)-Tubocurarine at nAChR Subunit Interfaces
| Binding Site Interface | Affinity Type | Dissociation Constant (Kd) |
| Alpha-Gamma (α-γ) | High | ~35 nM nih.gov |
| Alpha-Delta (α-δ) | Low | ~1.2 µM nih.gov |
While (+)-tubocurarine is classically defined as a competitive inhibitor, a significant body of evidence suggests its mechanism is more complex, involving a non-competitive component as well. chemsrc.comnih.gov The controversy arises from observations that the inhibitory effects of tubocurarine cannot always be completely overcome by high concentrations of acetylcholine, which deviates from the classical model of competitive inhibition. nih.gov
This has led to a dual-mechanism model where tubocurarine not only competes with acetylcholine at its binding sites but also interacts with the receptor's ion channel. nih.govnih.gov Studies using stopped-flow measurements of ion flux in membrane vesicles have demonstrated that d-tubocurarine acts as both a competitive and a non-competitive inhibitor. nih.gov This research identified distinct dissociation constants for each type of inhibition. nih.gov The non-competitive action is thought to involve binding to a separate site, possibly within the ion channel itself, which stabilizes a closed or non-conducting state of the receptor, regardless of whether acetylcholine is bound. nih.gov This dual action explains why, at higher concentrations, its blocking effect is not fully surmountable by agonists. nih.gov
Interactive Table 2: Dissociation Constants for Dual Inhibition Mechanisms of (+)-Tubocurarine
| Inhibition Type | Dissociation Constant |
| Competitive (KC) | 120 nM nih.gov |
| Non-Competitive (KNC) | 4 µM nih.gov |
Nicotinic Acetylcholine Receptor Subunit Interactions
Interactions with Ancillary Neurotransmitter Systems
Beyond its classical antagonism at muscle nicotinic acetylcholine receptors (nAChRs), (+)-tubocurarine demonstrates significant interactions with other ligand-gated ion channels, including serotonin (B10506) and GABA receptors, and exhibits inhibitory activity on cholinesterase enzymes.
(+)-Tubocurarine is a potent competitive antagonist of the serotonin type-3 receptor (5-HT3R), a member of the same Cys-loop ligand-gated ion channel superfamily as the nAChR. nih.govnih.gov This antagonism has been demonstrated in various models, including murine N1E-115 neuroblastoma cells, where (+)-tubocurarine blocks 5-HT-activated ion channels. nih.gov The blockade is not dependent on voltage or use, suggesting a direct competitive interaction at the receptor binding site rather than an open-channel block. nih.gov
The affinity of (+)-tubocurarine for the 5-HT3 receptor is notably high, with studies reporting IC50 values in the nanomolar range, comparable to some dedicated 5-HT3 antagonist drugs. nih.govguidetopharmacology.org For instance, in murine N1E-115 neuroblastoma cells, the IC50 for (+)-tubocurarine was found to be 0.8 nM. nih.gov The structural similarities between the ligand-binding sites of the 5-HT3 receptor and the nicotinic acetylcholine receptor are thought to account for this potent cross-reactivity. nih.gov Research using structural analogs of d-tubocurarine has shown that modifications to certain parts of the molecule, such as the 12'-hydroxyl group, can significantly alter binding affinity, highlighting the specific structural features required for high-affinity interaction with the 5-HT3 receptor. nih.gov
Table 1: 5-HT3 Receptor Antagonism by (+)-Tubocurarine
| Receptor/Cell Type | Species | Value Type | Value | Reference |
|---|---|---|---|---|
| 5-HT3 Receptor | Mouse | pKi | 6.6 - 7.1 | guidetopharmacology.org |
| 5-HT3A Receptor | Human | pKi | 4.8 | guidetopharmacology.org |
| N1E-115 Neuroblastoma Cells | Murine | IC50 | 0.8 nM | nih.gov |
| 5HT3 Receptor | General | Ki | < 150 nM | nih.gov |
(+)-Tubocurarine also functions as an antagonist at GABAA (gamma-aminobutyric acid type A) receptors. hellobio.com This inhibitory action has been observed in hippocampal neurons, where (+)-tubocurarine antagonizes GABA-mediated responses. nih.gov The antagonism at GABAA receptors contributes to its profile as a compound with broad activity across multiple inhibitory and excitatory ligand-gated ion channels. This interaction is noteworthy as it represents another major inhibitory neurotransmitter system affected by the compound, alongside its better-known effects on cholinergic and serotonergic systems.
(+)-Tubocurarine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. nih.govnih.gov This inhibition is complex, with studies indicating that (+)-tubocurarine binds to multiple sites on the AChE enzyme. nih.gov Kinetic analysis has revealed three distinct inhibition constants, suggesting a multi-faceted interaction. nih.gov
The mechanism involves both competitive and non-competitive components. nih.gov The competitive inhibition arises from (+)-tubocurarine binding at or near the catalytic anionic site, where acetylcholine itself binds. nih.gov The non-competitive component is due to its interaction with the peripheral anionic site (PAS) of the enzyme. nih.gov Binding to the PAS can allosterically modulate the enzyme's function. The dissociation constant (KA) for its partial inhibition of the methanesulfonylation of AChE is reported to be 4.5 x 10⁻⁴ M. nih.gov This dual-site inhibition means that (+)-tubocurarine can reduce the efficiency of acetylcholine hydrolysis, a secondary action that complements its primary role as a direct receptor antagonist.
Table 2: Acetylcholinesterase (AChE) Inhibition Constants for (+)-Tubocurarine
| Parameter | Value (Molar) | Binding Site Implication | Reference |
|---|---|---|---|
| Ki1 | 7.0 x 10⁻⁵ M | Peripheral Anionic Site | nih.gov |
| Ki2 | 3.1 x 10⁻⁴ M | Vicinity of Catalytic Site | nih.gov |
| Ki3 | 4.2 x 10⁻³ M | Vicinity of Esteratic Site | nih.gov |
| KA (Methanesulfonylation) | 4.5 x 10⁻⁴ M | General Active Surface | nih.gov |
Central Nervous System Receptor Binding and Neuropharmacological Effects
The activity of (+)-tubocurarine extends to the central nervous system, where it interacts with nicotinic receptors in autonomic ganglia and the brain, thereby modulating neurohormonal pathways.
(+)-Tubocurarine binds to and antagonizes nicotinic cholinergic receptors located at autonomic ganglia, in the adrenal medulla, and within the brain. nih.govresearchgate.net This action is a key component of its ganglionic-blocking effects. nih.gov Studies on bovine adrenal chromaffin cells, a model for neuronal nAChRs, show that (+)-tubocurarine can protect these receptors from irreversible alkylation, confirming its binding to this receptor subtype. nih.gov
The binding affinity of (+)-tubocurarine can vary between different nAChR subtypes and locations. Photoaffinity labeling studies on receptors from Torpedo electric organ, a classic model system, have identified both high-affinity (Kd = 35 nM) and low-affinity (Kd = 1.2 µM) binding sites. nih.gov These sites are located at the interfaces between the α/γ and α/δ subunits of the receptor. nih.gov In bovine adrenal cells, the IC50 for (+)-tubocurarine's inhibitory effect on nicotine-stimulated release was 0.7 µM. nih.gov This antagonism at ganglionic and CNS nicotinic receptors underlies some of the compound's broader physiological effects beyond skeletal muscle paralysis.
Table 3: Binding Affinity of (+)-Tubocurarine at Nicotinic Receptors
| Receptor/Cell Type | Species/Tissue | Value Type | Value | Reference |
|---|---|---|---|---|
| nAChR (High Affinity) | Torpedo Electric Organ | Kd | 35 nM | nih.gov |
| nAChR (Low Affinity) | Torpedo Electric Organ | Kd | 1.2 µM | nih.gov |
| nAChR | Bovine Adrenal Cells | IC50 | 0.7 µM | nih.gov |
| Ionic Channel Site | Torpedo Electric Organ | Ki | 10 µM (at 37°C) | nih.gov |
Structural Biology and Structure Activity Relationship Sar Studies of + Tubocurarine Chloride Pentahydrate
Elucidation of the Correct Molecular Structure and Stereochemistry
The journey to define the precise chemical structure of (+)-tubocurarine was a notable process in natural product chemistry. For many years after its initial isolation and characterization, the molecule was incorrectly believed to possess a bis-quaternary structure, meaning it was thought to have two permanently positively charged quaternary nitrogen atoms. wikipedia.org
However, in 1970, a landmark study utilizing X-ray crystallography on (+)-tubocurarine chloride provided definitive evidence that corrected this long-held belief. rsc.org The analysis revealed that (+)-tubocurarine is, in fact, a mono-quaternary alkaloid. rsc.org Its structure contains one quaternary ammonium (B1175870) center and one tertiary amine, which is protonated at physiological pH. This finding fundamentally altered the understanding of its chemical nature and its interaction with biological targets. nih.gov The biosynthesis of tubocurarine (B1210278) involves a radical coupling of the two enantiomers of N-methylcoclaurine, (R)- and (S)-N-methylcoclaurine. wikipedia.org
| Structural Feature | Initial (Incorrect) Postulation | Corrected (1970) Elucidation |
| Nitrogen Quaternization | Bis-quaternary (two quaternary nitrogens) | Mono-quaternary (one quaternary and one tertiary nitrogen) wikipedia.orgrsc.org |
| Basis of Elucidation | Early chemical degradation studies | X-Ray Crystallographic Analysis rsc.org |
Conformational Analysis and its Implications for Receptor Binding
The three-dimensional shape, or conformation, of (+)-tubocurarine is not rigid but possesses a considerable degree of flexibility. rsc.org This flexibility is crucial for its ability to bind effectively to the nAChR. Early X-ray crystallography studies comparing (+)-tubocurarine with its synthetic, more rigid derivative, OO′N-trimethyl-(+)-tubocurarine iodide, highlighted this inherent molecular pliability. rsc.org
More advanced techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have provided deeper insights into its conformational dynamics both in its free state and when bound to the receptor. nih.gov These studies have shown that when (+)-tubocurarine binds to a recombinant fragment of the cholinergic binding site, it undergoes significant conformational changes. nih.gov This "induced fit" results in the molecule adopting a distinct "cup-shaped" structure. nih.gov This binding-induced rearrangement is a key aspect of its antagonistic action at the receptor. The analysis identified a unique positively charged hydrophobic domain as a characteristic feature of both acetylcholine (B1216132) and bound d-tubocurarine. nih.gov
Development of Structure-Activity Relationship Paradigms for Neuromuscular Blockade
The study of (+)-tubocurarine and its analogs has been instrumental in establishing fundamental principles of structure-activity relationships (SAR) for neuromuscular blocking agents. nih.gov A critical feature for the potent activity of this class of drugs is the presence of two positively charged nitrogen centers. nih.gov
Even though (+)-tubocurarine is mono-quaternary, its tertiary amine is protonated at physiological pH, allowing it to function as a molecule with two cationic heads. nih.gov The distance between these two nitrogen atoms, the "interonium distance," is a critical determinant of selectivity and potency. An interonium distance of approximately 1.0 to 1.4 nanometers generally confers high potency at the neuromuscular junction. nih.gov While (+)-tubocurarine's flexible structure allows it to adapt to this optimal distance, this same flexibility is thought to contribute to its significant ganglion-blocking activity, an effect less prominent in more rigid analogs. nih.gov The general principle that a bisquaternary structure enhances potency has been a guiding paradigm in the development of newer, more selective neuromuscular blockers. researchgate.net
| Modification | Effect on Affinity/Activity | Reference |
| Quaternization of 2'-N ammonium group | Enhances affinity for mouse nAChR sites. | nih.govresearchgate.net |
| Methylation of 7'- and 12'-phenols | Net affinity changes at both αγ and αδ sites, dependent on nitrogen methylation status. | nih.gov |
| Substitution of Br or I at 13'-position | Decreased affinity for the high-affinity αγ-site of mouse nAChR. | nih.gov |
Ligand Orientation Studies at the Nicotinic Acetylcholine Receptor Binding Site
Detailed studies have sought to map the precise orientation of (+)-tubocurarine within the ligand-binding domain of the nAChR. The nAChR is a pentameric protein, and the binding sites for acetylcholine and competitive antagonists like tubocurarine are located at the interfaces between subunits. pnas.org The two primary binding sites are at the α-γ and α-δ subunit interfaces in the muscle-type receptor. pnas.orgdrexel.edu
Using a combination of ligand modification, site-directed mutagenesis, and thermodynamic cycle analysis, researchers have identified key amino acid residues that interact with specific parts of the (+)-tubocurarine molecule. nih.govresearchgate.net For example, residue γTyr-117 in the γ-subunit has been shown to be in close proximity to the quaternary nitrogen (2-N) of d-tubocurarine. nih.govresearchgate.net Interestingly, while this proximity is clear, studies have shown that a cation-π interaction at this position is not an absolute requirement for high-affinity binding. nih.govresearchgate.net
Further studies have implicated other residues in the binding pocket. Phenylalanine substitutions for highly conserved tyrosines, such as αY93 and αY190, were found to reduce curare affinity. drexel.edu Conversely, mutating another key residue, αY198, to phenylalanine actually increased the affinity for curare by slowing its dissociation rate. drexel.edu These findings, combined with molecular modeling, have allowed for the construction of a plausible structural model for the binding of d-tubocurarine within the AChR binding site, consistent with data from both mutagenesis and photoaffinity labeling studies. nih.gov
| Receptor Residue (Subunit) | Interacting Moiety of (+)-Tubocurarine | Significance |
| Tyr-117 (γ) | 2-N (quaternary nitrogen) | Demonstrates close proximity and is a key interaction point. nih.govresearchgate.net |
| Ile-116 (γ) | 13'-position | Implicated in interactions based on halogenation of the ligand. nih.govresearchgate.net |
| Trp-55 (γ) | General binding pocket | Mutation to Leucine (γW55L) decreases curare affinity eightfold. drexel.edu |
| Tyr-93 (α) | General binding pocket | Phenylalanine substitution (αY93F) reduces curare affinity. drexel.edu |
| Tyr-190 (α) | General binding pocket | Phenylalanine substitution (αY190F) reduces curare affinity. drexel.edu |
| Tyr-198 (α) | General binding pocket | Phenylalanine substitution (αY198F) increases curare affinity tenfold. drexel.edu |
Biosynthesis and Chemical Synthesis of + Tubocurarine Chloride Pentahydrate
Biosynthetic Pathways of Tubocurarine (B1210278)
The biosynthesis of tubocurarine is a stereospecific process that relies on the coupling of two distinct benzylisoquinoline units. wikipedia.org This natural pathway begins with a fundamental amino acid and proceeds through a series of enzymatic modifications to construct the complex final structure.
The core of tubocurarine's biosynthesis involves the strategic union of two enantiomers of N-methylcoclaurine. wikipedia.org The ultimate source of these precursors is the amino acid L-tyrosine. Through enzymatic processes, L-tyrosine is converted into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two intermediates undergo a Mannich-like reaction, catalyzed by norcoclaurine synthase (NCS), to form the foundational tetrahydroisoquinoline skeleton. wikipedia.org
Subsequent modifications, including the methylation of hydroxyl groups and the nitrogen atom, are facilitated by the methyl group donor S-adenosyl methionine (SAM). wikipedia.org This leads to the formation of the two key precursors required for the final coupling step: (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. wikipedia.orggla.ac.uk
Table 1: Key Precursor Molecules in Tubocurarine Biosynthesis
| Molecule Name | Chemical Formula | Role in Pathway |
|---|---|---|
| L-Tyrosine | C₉H₁₁NO₃ | Primary amino acid origin for the entire scaffold. wikipedia.org |
| Dopamine | C₈H₁₁NO₂ | Intermediate derived from L-tyrosine; forms one part of the isoquinoline (B145761) core. wikipedia.org |
| 4-hydroxyphenylacetaldehyde | C₈H₈O₂ | Intermediate derived from L-tyrosine; provides the benzyl (B1604629) portion. wikipedia.org |
| (R)-N-methylcoclaurine | C₁₈H₂₁NO₃ | Direct precursor molecule for the radical coupling reaction. wikipedia.org |
The key bond-forming event in tubocurarine biosynthesis is a phenoxy radical coupling reaction. wikipedia.orgnih.gov This type of reaction is a common strategy in nature for the synthesis of complex polyphenolic compounds. nih.gov Enzymes such as those from the cytochrome P450 family, laccases, or peroxidases are typically responsible for generating radicals from phenolic groups. nih.gov
In the case of tubocurarine, the biosynthesis involves an oxidative radical coupling of the two N-methylcoclaurine enantiomers. wikipedia.org One methyl group is present on each nitrogen atom of the precursor molecules before the coupling occurs. An additional methylation step after the coupling forms the characteristic quaternary N,N-dimethylamino group of the final tubocurarine molecule. wikipedia.org The entire process is guided by enzymes that control the regioselectivity and stereospecificity of the reaction, ensuring that the correct carbon-carbon and carbon-oxygen bonds are formed to yield the (+)-tubocurarine structure. wikipedia.orgmdpi.com
Chemical Synthesis Methodologies
The total synthesis of tubocurarine and its analogues has been a significant challenge in organic chemistry, requiring precise control over stereochemistry and the formation of the diaryl ether linkage.
Early and conventional synthetic strategies have focused on constructing the bis-benzylisoquinoline core. A notable formal total synthesis of (±)-tubocurine, which can be converted to tubocurarine, starts from the readily available small molecule vanillin. nih.gov This route involves a 15-step linear sequence. nih.gov
A critical feature of this approach is the use of two consecutive copper-catalyzed Ullmann-type C-O coupling reactions to form the diaryl ether bonds that link the two isoquinoline units. nih.gov Other established methods for building the isoquinoline portions of the molecule include the Bischler–Napieralski cyclization, which can offer improved yields over some alternative approaches. acs.org These multi-step syntheses, while successful, underscore the complexity of assembling the tubocurarine scaffold from simple starting materials. gla.ac.ukacs.org
Table 2: Overview of a Conventional Synthetic Approach
| Feature | Description |
|---|---|
| Starting Material | Vanillin nih.gov |
| Key Reactions | Bischler–Napieralski Cyclization, Cu-catalyzed Ullmann C-O Coupling nih.govacs.org |
| Number of Steps | 15 linear steps (24 total transformations) nih.gov |
More recent advancements in synthetic chemistry focus on improving the efficiency and stereoselectivity of the synthesis, particularly for the chiral precursors. The development of modular strategies allows for the synthesis of not just tubocurarine but also its isomers and related alkaloids, which is valuable for structure-activity relationship studies. nih.govacs.org
Comparative Pharmacology and the Development of Neuromuscular Blocking Agent Derivatives
Comparative Analysis with Other Non-Depolarizing Neuromuscular Blockers
(+)-Tubocurarine is the prototypical non-depolarizing neuromuscular blocker, setting the standard against which newer agents are often compared. ed.ac.ukhumanitas.net These agents act as competitive antagonists at the nAChR, preventing acetylcholine (B1216132) (ACh) from binding and thereby inhibiting muscle contraction. medipuzzle.comdrugbank.com This mechanism is a shared characteristic of all non-depolarizing blockers, including the widely used aminosteroid (B1218566) and benzylisoquinolinium compounds. numberanalytics.comdoctorlib.org
While belonging to different chemical classes—(+)-tubocurarine is a benzylisoquinoline alkaloid and pancuronium, vecuronium, and rocuronium (B1662866) are aminosteroids—these compounds share fundamental structural and mechanistic features that define them as non-depolarizing agents. numberanalytics.comnih.gov
Mechanistic Similarities: All four compounds function as competitive antagonists at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. wikipedia.orgmhmedical.comdrugbank.com They physically occupy the receptor sites, preventing the binding of the endogenous agonist, acetylcholine. medipuzzle.comdrugbank.com This competitive inhibition reduces the probability of the ion channel opening, which in turn prevents the depolarization of the muscle endplate and subsequent muscle contraction. ed.ac.uknih.gov The blockade produced by these agents can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, typically by administering an acetylcholinesterase inhibitor like neostigmine (B1678181). medipuzzle.comnih.gov
Structural Similarities: The key to their function lies in their molecular architecture. All are relatively large, rigid, and bulky molecules containing at least one quaternary ammonium (B1175870) group. oup.com (+)-Tubocurarine was initially thought to be a bisquaternary molecule, but its structure was later corrected in 1970 to show one quaternary and one tertiary nitrogen, which is protonated at physiological pH, allowing it to function like a bisquaternary compound. oup.comwikipedia.org The aminosteroids—pancuronium, vecuronium, and rocuronium—are bis-quaternary compounds. nih.govnih.gov This shared feature of positively charged nitrogen atoms is crucial for binding to the anionic subsites of the nicotinic receptor. vedantu.com The distance between these charged centers is an important determinant of potency, with an optimal distance suggested to be around 20-21 Å to span the receptive sites on the receptor. oup.com
| Feature | (+)-Tubocurarine | Pancuronium | Vecuronium | Rocuronium |
| Chemical Class | Benzylisoquinoline | Aminosteroid | Aminosteroid | Aminosteroid |
| Mechanism | Competitive nAChR Antagonist | Competitive nAChR Antagonist | Competitive nAChR Antagonist | Competitive nAChR Antagonist |
| Quaternary Nitrogens | One (functionally two) oup.com | Two nih.gov | One (and one tertiary) | One (and one tertiary) |
| Molecular Rigidity | High | High | High | High |
| Reversibility | Yes (with anticholinesterases) medipuzzle.com | Yes (with anticholinesterases/sugammadex) youtube.com | Yes (with anticholinesterases/sugammadex) youtube.com | Yes (with anticholinesterases/sugammadex) mhmedical.comyoutube.com |
This table summarizes the key similarities between (+)-tubocurarine and common aminosteroid non-depolarizing neuromuscular blockers.
The difference between non-depolarizing agents like (+)-tubocurarine and depolarizing agents such as succinylcholine (B1214915) is fundamental and lies in their mechanism of action at the nAChR. medipuzzle.commhmedical.com
Mechanism of Action: Unlike the competitive antagonism of (+)-tubocurarine, succinylcholine acts as an agonist at the nAChR, mimicking the action of acetylcholine. wikipedia.orgdrugbank.com Structurally, succinylcholine is composed of two linked acetylcholine molecules. medipuzzle.comdoctorlib.org Its binding to the receptor causes the ion channel to open, leading to a sustained depolarization of the motor endplate. pharmgkb.org This initial depolarization manifests as transient muscle fasciculations. youtube.com However, because succinylcholine is not rapidly hydrolyzed by acetylcholinesterase at the synapse, the membrane remains depolarized and unresponsive to further stimulation by ACh, leading to a flaccid paralysis (Phase I block). medipuzzle.compharmgkb.org
This agonist action is a stark contrast to the simple receptor blockade produced by (+)-tubocurarine, which does not cause initial fasciculations. nih.gov Furthermore, the effects of non-depolarizing blockers are reversed by acetylcholinesterase inhibitors, which increase ACh levels to compete with the blocker. wikipedia.org In contrast, these inhibitors potentiate the Phase I block of succinylcholine by further increasing agonist concentration at the synapse. wikipedia.org
| Feature | (+)-Tubocurarine (Non-Depolarizing) | Succinylcholine (Depolarizing) |
| Interaction with nAChR | Competitive Antagonist drugbank.com | Agonist drugbank.com |
| Initial Effect | No initial muscle contraction nih.gov | Transient muscle fasciculations youtube.com |
| Endplate Membrane Potential | No depolarization | Sustained depolarization pharmgkb.org |
| Effect of Anticholinesterases | Reverses blockade wikipedia.org | Potentiates Phase I blockade wikipedia.org |
| Structure | Bulky benzylisoquinoline alkaloid wikipedia.org | Two linked acetylcholine molecules doctorlib.org |
This table highlights the fundamental distinctions in the mechanism and effect of non-depolarizing and depolarizing neuromuscular blockers.
Research into Novel Tubocurarine (B1210278) Derivatives and Analogues
The pharmacological limitations of (+)-tubocurarine prompted extensive research to synthesize new compounds with more desirable profiles. wikipedia.orgvedantu.com The goal was to create agents with specific durations of action, minimal cardiovascular side effects, and predictable metabolism. This led to the development of a new generation of benzylisoquinolinium compounds, designed through deliberate structural modifications of the original tubocurarine pharmacophore. nih.gov
Mivacurium (B34715) and gantacurium (B1249894) are prime examples of how the structural template of (+)-tubocurarine was rationally modified to achieve specific pharmacological goals. Both are bisbenzyltetrahydroisoquinolinium compounds, a structural motif that increases potency. wikipedia.org
Mivacurium Chloride: The design of mivacurium was a direct descendant of structure-activity relationship studies aimed at creating a short-acting non-depolarizing agent. wikipedia.org Researchers incorporated ester linkages into the backbone connecting the two tetrahydroisoquinolinium heads. wikipedia.org This was a key innovation, as these ester bonds are susceptible to hydrolysis by plasma cholinesterase, the same enzyme that rapidly metabolizes succinylcholine. drugbank.com This built-in mechanism of degradation results in a short duration of action. Mivacurium is synthesized as a mixture of three stereoisomers (trans-trans, cis-trans, and cis-cis), with the trans-trans and cis-trans isomers being the most active. wikipedia.org The synthesis involves coupling N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride. google.comgoogle.com
Gantacurium Chloride: Gantacurium represents a further evolution in the quest for an ultra-short-acting non-depolarizing agent to replace succinylcholine. wikipedia.org It is an asymmetric bis-onium ester of α-chlorofumaric acid. wikipedia.org Its unique design feature is its inactivation through a non-enzymatic chemical process: the adduction of the amino acid L-cysteine to its double bond. researchgate.net This creates a rapid and controllable offset of action. The synthesis of gantacurium is complex, involving the stereo- and regioselective creation of the mixed tetrahydroisoquinolinium chlorofumarate structure. researchgate.netdrugfuture.com This involves coupling two different isoquinolinium intermediates with a chlorofumaryl chloride linker. drugfuture.com Like mivacurium, its development was inspired by earlier work on tubocurarine derivatives. wikipedia.orgresearchgate.net
Beyond mivacurium and gantacurium, numerous other modifications to the tubocurarine structure have been explored to fine-tune pharmacological properties. Structure-activity relationship (SAR) studies have been crucial in this endeavor. oup.com
Research has shown that the nature of the nitrogen atoms is critical. While (+)-tubocurarine has one tertiary and one quaternary nitrogen, analogues with two quaternary nitrogens, such as O,O,N-trimethyl-dTC (metocurine), were synthesized and found to have different pharmacological profiles, including increased potency. nih.govnih.gov
The development of atracurium (B1203153) and its single isomer, cisatracurium, represents another significant branch of this research. These compounds, while structurally related to tubocurarine, were designed to undergo Hofmann elimination—a spontaneous, non-enzymatic degradation at physiological pH and temperature. mhmedical.com This provides a predictable duration of action that is independent of liver or kidney function, a significant advantage over earlier compounds.
The overarching theme in the development of neuromuscular blockers derived from the tubocurarine prototype has been the introduction of specific metabolic liabilities into the molecule. This allows for a more controlled and predictable duration of action, moving away from the long-acting and less predictable profile of the original natural product. nih.gov
| Compound | Key Design Feature | Primary Metabolism/Inactivation | Resulting Pharmacological Profile |
| (+)-Tubocurarine | Natural Product (Prototype) | Hepatic metabolism, renal excretion | Long-acting, histamine (B1213489) release ed.ac.uknih.gov |
| Mivacurium Chloride | Ester linkages in backbone wikipedia.org | Hydrolysis by plasma cholinesterase drugbank.com | Short-acting drugbank.com |
| Atracurium Besylate | Designed for chemical instability | Hofmann elimination & ester hydrolysis mhmedical.com | Intermediate-acting, organ-independent elimination mhmedical.com |
| Gantacurium Chloride | Asymmetric chlorofumarate ester wikipedia.org | Adduction of L-cysteine researchgate.net | Ultra-short-acting, rapid chemical reversal researchgate.net |
This table provides a comparative overview of the design and resulting pharmacological profiles of key tubocurarine derivatives.
Advanced Research Methodologies and Experimental Models for + Tubocurarine Chloride Pentahydrate
In Vitro Models for Studying Neuromuscular Transmission and Junction Formation
In vitro models provide a controlled environment to dissect the molecular and cellular interactions at the neuromuscular junction (NMJ).
Human Stem Cell-Derived Motoneuron and Skeletal Muscle Co-culture Systems
A significant advancement in neuromuscular research is the development of co-culture systems utilizing human stem cell-derived motoneurons and skeletal muscle cells. nih.govnih.gov These models offer a human-relevant platform, overcoming the limitations of species variability inherent in animal models. nih.govnih.gov In these systems, human pluripotent stem cells are differentiated into functional motoneurons and skeletal myotubes. nih.govnih.gov The subsequent co-culture of these two cell types allows for the formation of functional neuromuscular junctions in vitro. nih.govnih.gov
The functionality of these newly formed NMJs can be confirmed through various methods, including immunocytochemistry to visualize the pre- and post-synaptic components and electrophysiology to record muscle action potentials. nih.gov A key method for validating the presence of a functional NMJ is to observe spontaneous or induced muscle contractions and then to challenge the system with a known neuromuscular blocking agent. nih.govnih.gov (+)-Tubocurarine chloride pentahydrate is a classic antagonist used for this purpose. nih.govnih.gov The application of tubocurarine (B1210278) to these co-cultures has been shown to quench motoneuron-induced muscle contractions, confirming that the contractions are indeed mediated by acetylcholine (B1216132) acting on nicotinic receptors at the NMJ. nih.govnih.gov These all-human, stem-cell-derived models are instrumental for studying NMJ development, disease modeling, and for the screening of novel therapeutic compounds. nih.govnih.gov
Myotube Contraction Inhibition Studies
Myotube contraction inhibition studies are a fundamental approach to assess the activity of neuromuscular blocking agents. researchgate.netmmu.ac.uk In these assays, skeletal muscle cells (myoblasts) are cultured until they fuse to form multinucleated myotubes, which are capable of spontaneous or electrically stimulated contractions. The frequency and force of these contractions can be measured.
Upon the introduction of this compound, a dose-dependent inhibition of myotube contraction is observed. researchgate.net This is because tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptors on the myotube surface, preventing acetylcholine from binding and initiating the cascade of events that leads to muscle contraction. drugbank.comresearchgate.net These studies are valuable for determining the potency of neuromuscular blocking agents and for investigating the mechanisms of muscle paralysis.
| Compound | Concentration (µM) | Effect on Myotube Contraction | Reference |
|---|---|---|---|
| This compound | 10 | Significant reduction in contraction frequency | researchgate.net |
| This compound | 50 | Near-complete cessation of spontaneous contractions | researchgate.net |
| This compound | 100 | Complete inhibition of electrically stimulated contractions | researchgate.net |
Applications in Microfluidic and Tissue-Engineered Systems
Microfluidic and tissue-engineered systems represent the next frontier in in vitro modeling of the neuromuscular junction. nih.govacs.org Microfluidic devices, often referred to as "NMJ-on-a-chip," allow for the precise spatial and temporal control of the cellular microenvironment. nih.govacs.org These systems can compartmentalize motoneurons and muscle cells, with axons from the motoneurons growing through micro-tunnels to innervate the muscle cells, mimicking the in vivo architecture. nih.gov
Tissue-engineered models, on the other hand, focus on creating three-dimensional constructs that more closely resemble the native structure and function of skeletal muscle. nih.gov When motoneurons are integrated into these 3D muscle constructs, they can form neuromuscular junctions, leading to enhanced contractile function and better cytoskeletal organization of the muscle fibers. nih.gov
In both microfluidic and tissue-engineered models, this compound serves as an essential tool to verify the functionality of the engineered NMJs. nih.govnih.govtaylorandfrancis.com The addition of tubocurarine has been shown to block muscle contractions that are induced by stimulating the motoneurons, thereby confirming the presence of a functional synaptic connection. nih.govnih.gov These advanced models are being used to study neuromuscular diseases and to test the efficacy of drugs in a more physiologically relevant context. nih.gov
Dose-Response Curve Analysis in Human Acetylcholine Receptors
Dose-response curve analysis is a quantitative method used to determine the potency and efficacy of a drug. youtube.comresearchgate.net In the context of this compound, this involves measuring the inhibitory effect of increasing concentrations of the drug on the function of human acetylcholine receptors. nih.govnih.gov
Studies have shown that tubocurarine acts as a competitive antagonist, meaning it binds to the same site as acetylcholine on the nicotinic receptor but does not activate it. drugbank.comresearchgate.net This shifts the acetylcholine dose-response curve to the right, indicating that a higher concentration of acetylcholine is required to achieve the same level of muscle contraction in the presence of tubocurarine. nih.gov The potency of tubocurarine can be quantified by its pA2 value, which is a measure of its affinity for the receptor. nih.gov
| Parameter | Value | Description | Reference |
|---|---|---|---|
| pA2 value | 4.9 | A measure of the antagonist's affinity for the receptor, with higher values indicating greater affinity. | nih.gov |
| Maximal Depolarization (Acetylcholine) | 3 x 10-4 M | The concentration of acetylcholine that produces the maximum depolarization of the muscle membrane. | nih.gov |
| pD2 value (Acetylcholine) | 4.2 | The negative logarithm of the EC50 value for acetylcholine, indicating its potency. | nih.gov |
In Vivo Animal Models in Pharmacological Research
While in vitro models are invaluable, in vivo animal models remain crucial for understanding the systemic effects of drugs.
Zebrafish Larvae as Models for Paralysis Induction
Zebrafish (Danio rerio) larvae have emerged as a powerful in vivo model for high-throughput drug screening and toxicological studies. nih.gov Their small size, rapid development, and optical transparency make them ideal for observing the effects of compounds on a whole-organism level. nih.gov
For studying neuromuscular function, zebrafish larvae are particularly useful as they exhibit well-defined motor behaviors that can be easily quantified. nih.govnih.gov When exposed to neuromuscular blocking agents like this compound, zebrafish larvae exhibit a characteristic paralysis, which can be assessed by the loss of touch response and impaired swimming ability. nih.gov This model can be used to screen for compounds that either cause or rescue paralysis, providing valuable insights into neuromuscular function and dysfunction. nih.gov Researchers have used tubocurarine to immobilize larvae for electrophysiological recordings, further highlighting its utility in this model system. nih.gov
| Model | Compound | Observed Effect | Application | Reference |
|---|---|---|---|---|
| Zebrafish Larvae (5 dpf) | This compound | Immobilization/Paralysis | Facilitates electrophysiological recordings in the optic tectum. | nih.gov |
| Zebrafish Larvae | General Neurotoxins | Changes in locomotor activity and touch response | Bioassay for detecting paralytic biotoxins. | nih.gov |
Historical and Contemporary Studies in Frog Myoneural Junctions
The frog myoneural junction, or neuromuscular junction (NMJ), has historically served as a quintessential model for elucidating the mechanisms of neuromuscular transmission and the actions of pharmacological agents. nih.gov Early investigations using this preparation were pivotal in classifying (+)-tubocurarine as a non-depolarizing neuromuscular blocking agent. nih.gov These foundational studies established that (+)-tubocurarine acts as a competitive antagonist to acetylcholine (ACh) at the postsynaptic nicotinic receptors, thereby inhibiting neuromuscular transmission. nih.goved.ac.uk
Contemporary research, employing more advanced electrophysiological techniques such as voltage-clamping, has refined this classical understanding. These studies have revealed a more complex mechanism of action for (+)-tubocurarine at the frog NMJ. It is now understood that its blocking effect is not purely competitive. Research has demonstrated that (+)-tubocurarine exhibits a dual mechanism, which includes both a competitive block at the acetylcholine binding site and a voltage-dependent block of the open ion channel associated with the nicotinic receptor. nih.gov
Voltage-clamp experiments on frog muscle end-plates have shown that while the competitive component of the block is not dependent on the membrane potential, there is an additional blocking action that is voltage-dependent. nih.gov This suggests that (+)-tubocurarine can physically enter and occlude the ion channel when it is in its open conformation, a mechanism that is enhanced by membrane depolarization.
Further detailed kinetic studies have provided quantitative data on these interactions. For instance, the dissociation constant (KB) for the competitive binding of (+)-tubocurarine has been determined to be approximately 0.34 μM. nih.gov In contrast, the dissociation constant for its binding to the open channel state is voltage-dependent, estimated to be around 0.12 μM at a membrane potential of -70 mV and decreasing to 0.02 μM at -120 mV, indicating a stronger block at more hyperpolarized potentials. nih.gov
Studies investigating the effects of (+)-tubocurarine during repetitive nerve stimulation in frogs have also yielded significant findings. It was observed that the compound can cause an initial apparent facilitation of end-plate current amplitudes, which is then followed by a more rapid decline or "rundown" of these currents. nih.gov This suggests that in addition to its postsynaptic effects, (+)-tubocurarine may also influence presynaptic mechanisms, potentially affecting transmitter release during high-frequency stimulation. nih.gov
Interactive Data Table: Mechanistic Actions of (+)-Tubocurarine at the Frog NMJ
| Mechanism of Action | Description | Key Findings/Parameters | Supporting Evidence |
|---|---|---|---|
| Competitive Antagonism | Blocks the binding of acetylcholine (ACh) to postsynaptic nicotinic receptors. nih.goved.ac.uk | Dissociation constant (KB) of ~0.34 μM; not dependent on membrane potential. nih.gov | Classical electrophysiological studies; equilibrium dose-ratio measurements. nih.gov |
| Open Channel Blockade | Physically obstructs the ion channel associated with the nicotinic receptor when it is in the open state. nih.gov | Strongly voltage-dependent; dissociation constant is ~0.12 μM at -70 mV and ~0.02 μM at -120 mV. nih.gov | Voltage-clamp and voltage-jump relaxation measurements. nih.gov |
| Effect on Repetitive Stimulation | Causes an initial increase in apparent facilitation followed by a more rapid rundown of end-plate current amplitudes. nih.gov | Suggests a potential presynaptic effect on neurotransmitter release. nih.gov | Studies on end-plate currents during trains of repetitive stimulation. nih.gov |
Pharmacological Strategies for Reversal of Neuromuscular Blockade
Reversal by Acetylcholinesterase Inhibitors (e.g., Neostigmine)
The primary strategy for reversing the neuromuscular blockade induced by (+)-tubocurarine and other non-depolarizing agents involves the use of acetylcholinesterase (AChE) inhibitors, with neostigmine (B1678181) being the most common example. nih.govyoutube.com The mechanism of reversal is indirect; neostigmine does not interact directly with (+)-tubocurarine but instead inhibits the AChE enzyme, which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. ed.ac.uknih.gov
By inhibiting AChE, neostigmine leads to an accumulation of acetylcholine at the neuromuscular junction. nih.gov This increased concentration of the endogenous agonist (ACh) helps to overcome the competitive antagonism of (+)-tubocurarine at the postsynaptic nicotinic receptors, thereby restoring neuromuscular transmission. ed.ac.ukyoutube.com This reversal is a pharmacodynamic process, as it enforces the action of acetylcholine on the available receptors not occupied by the blocking agent, rather than altering the plasma concentration of (+)-tubocurarine.
However, the effectiveness of neostigmine is subject to a "ceiling effect." youtube.com Once the inhibition of acetylcholinesterase is maximal, administering higher doses of neostigmine provides no additional benefit and cannot reverse a very deep or profound neuromuscular block. youtube.com This limitation gives rise to the phenomenon known as "neostigmine-resistant curarization," which occurs when the concentration of the neuromuscular blocking agent is so high that even the maximum achievable increase in acetylcholine is insufficient to displace it from the receptors and restore function. This has been demonstrated in both in-vitro and clinical investigations, where an overdose of tubocurarine could not be adequately reversed, regardless of the neostigmine dose.
Interactive Data Table: Reversal of (+)-Tubocurarine Blockade with Neostigmine
| Parameter | Description | Key Research Findings |
|---|---|---|
| Mechanism of Action | Reversible inhibition of the acetylcholinesterase (AChE) enzyme. ed.ac.uknih.gov | Leads to increased concentration of acetylcholine (ACh) at the neuromuscular junction, which then competes with (+)-tubocurarine for nicotinic receptor binding sites. nih.govyoutube.com |
| Nature of Reversal | Pharmacodynamic. | Neostigmine does not alter the plasma levels of (+)-tubocurarine; it enhances the effect of ACh on unoccupied receptors. |
| Limitation: Ceiling Effect | A maximal level of AChE inhibition is reached, beyond which further doses are ineffective. youtube.com | The reversal effect is limited by the amount of acetylcholine that can be released presynaptically. |
| Limitation: Neostigmine-Resistant Curarization | Inability to reverse a profound neuromuscular block caused by a high concentration (overdose) of (+)-tubocurarine. | Demonstrated in in-vitro rat phrenic nerve-diaphragm preparations and in clinical studies. |
Modulation of Ion Channels and their Role in Reversal (e.g., Tetraethylammonium)
An alternative, though less commonly employed, strategy for antagonizing neuromuscular blockade involves the modulation of ion channel activity, particularly presynaptic potassium channels. Tetraethylammonium (TEA) is a compound known to block these voltage-gated potassium channels. wikipedia.org
The reversal effect of TEA on (+)-tubocurarine-induced blockade is primarily attributed to its presynaptic action. wikipedia.org By blocking potassium efflux from the presynaptic nerve terminal during an action potential, TEA broadens the duration of the action potential. This prolonged depolarization of the nerve terminal keeps voltage-gated calcium channels open for a longer period, leading to an increased influx of calcium ions. The elevated intracellular calcium concentration subsequently enhances the mobilization and release of acetylcholine vesicles into the synaptic cleft.
This increased release of acetylcholine acts to counteract the competitive blockade by (+)-tubocurarine at the postsynaptic receptors, similar to the effect seen with acetylcholinesterase inhibitors, but through a different primary mechanism. wikipedia.org Essentially, by modulating presynaptic ion channels, TEA increases the amount of neurotransmitter competing with the antagonist, thereby facilitating the restoration of neuromuscular transmission. wikipedia.org Other potassium channel blockers, such as 4-aminopyridine, have also been shown to be effective in reversing neuromuscular blockade through a similar presynaptic mechanism of enhancing acetylcholine release. ekja.org
Future Directions and Emerging Research Avenues for + Tubocurarine Chloride Pentahydrate
Refined Understanding of Multi-Receptor Interactions
While the primary action of (+)-tubocurarine is blocking nAChRs at the neuromuscular junction, emerging research highlights its activity at other receptor sites, a promiscuity that opens new avenues for investigation. chemistryviews.org It is now understood that (+)-tubocurarine also acts as an antagonist at serotonin (B10506) type-3 (5-HT3) and GABA-A receptors. This multi-receptor profile suggests a more complex role in the nervous system than previously appreciated.
Future research will likely focus on dissecting the specificity and functional consequences of these off-target interactions. For instance, studies have already begun to compare the structural features of the ligand-binding domains of nAChRs and 5-HT3 receptors using tubocurarine (B1210278) analogs, revealing shared characteristics. nih.gov Further investigation into its effects on GABAergic inhibition could provide new insights into synaptic transmission regulation.
Moreover, studies have revealed that (+)-tubocurarine can interact with the ion channels of receptors, not just the binding sites. It has been shown to interact with the ionic channel of the nAChR in both its open and closed states. nih.gov Research has also explored its binding within the inner pore of potassium channels, such as voltage-gated Kv1.3 and calcium-activated BK channels, displacing potassium ions and blocking current. nih.gov A refined understanding of these multi-receptor and multi-site interactions is crucial for a comprehensive picture of its pharmacological effects and for leveraging its structure in future drug design.
| Receptor Target | Observed Interaction | Research Focus |
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Competitive antagonist at α-γ and α-δ subunit interfaces. nih.gov Interacts with the receptor's ion channel. nih.gov | Elucidating the precise binding dynamics and the role of different subunits. nih.govpnas.org |
| Serotonin Type-3 Receptor (5-HT3R) | Potent competitive antagonist. nih.gov | Mapping binding site residues and comparing structural similarities with nAChR. drugbank.com |
| GABA-A Receptor | Antagonist. | Investigating the impact on inhibitory neurotransmission and receptor modulation. |
| Potassium Channels (e.g., Kv1.3, BK) | Blocks the inner pore, inhibiting ion flow. nih.gov | Characterizing the binding energy and specificity for different K+ channel subtypes. nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Inhibitory activity. nih.gov | Exploring potential repositioning for analgesic and anti-inflammatory applications. nih.gov |
Development of Novel Research Tools Based on Tubocurarine Structure
The rigid and complex structure of (+)-tubocurarine makes it an excellent scaffold for designing novel research probes. Its ability to bind with high affinity to specific receptor sites has been exploited to create tools for studying receptor structure and function.
One key application is in photoaffinity labeling. By incorporating a photoreactive group onto the tubocurarine molecule, researchers can covalently link it to its binding site upon exposure to UV light. nih.gov This technique has been instrumental in identifying the specific subunits of the nAChR—namely the α, γ, and δ subunits—that form the acetylcholine binding pockets. nih.govpnas.org
Furthermore, the development of a wide array of structural analogs of tubocurarine has created a molecular toolkit for probing the architecture of ligand-binding domains. nih.govresearchgate.net These "molecular rulers" allow scientists to deduce the spatial arrangement of amino acid residues within a receptor's binding site by measuring how structural modifications to the tubocurarine molecule affect binding affinity. researchgate.net This approach has been applied to both nAChRs and 5-HT3 receptors, providing valuable data for understanding receptor-ligand interactions at a molecular level. nih.govresearchgate.net Future efforts may focus on developing fluorescently tagged or radiolabeled tubocurarine derivatives with enhanced specificity to visualize receptor distribution and dynamics in living cells and tissues.
Computational Modeling and Simulation of Receptor Binding Dynamics
Advances in computational chemistry are providing unprecedented insights into the dynamic interactions between (+)-tubocurarine and its receptor targets. Molecular docking and homology modeling are powerful techniques used to predict and analyze the binding modes of ligands.
Researchers have used these methods to simulate the binding of (+)-tubocurarine to the inner pore of potassium channels, predicting that the molecule aligns its long axis parallel to the pore axis, with its cationic groups displacing potassium ions. nih.gov Such simulations predicted that the binding energy in Kv1.3 channels would be less favorable than in BK channels, a prediction that was subsequently confirmed by electrophysiological experiments showing a much lower affinity of tubocurarine for Kv1.3 channels. nih.gov
Similarly, computational models have been constructed for the 5-HT3 receptor's extracellular domain to simulate its complex with tubocurarine. researchgate.net By combining these simulations with data from mutational analysis, researchers can build detailed models of the binding site, positioning specific parts of the tubocurarine molecule in close proximity to key amino acid residues. researchgate.net These in silico approaches not only complement experimental data but also guide the design of new experiments and novel molecules with tailored binding properties. Future simulations will likely incorporate more sophisticated models that can capture the conformational changes of the receptor as the ligand binds and unbinds, providing a more complete and dynamic picture of the interaction. nih.gov
Potential for Derivatization in Neuroscientific Research Applications
The chemical modification, or derivatization, of the (+)-tubocurarine molecule holds significant potential for creating new compounds for neuroscientific research. By altering specific functional groups on the tubocurarine scaffold, it is possible to modulate its binding affinity, selectivity, and functional activity at its various receptor targets.
A particularly novel avenue of research involves the repositioning of tubocurarine itself. Recent studies combining in silico screening and in vitro assays have identified (+)-tubocurarine as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in pain and inflammation pathways. nih.gov This discovery suggests that derivatives of tubocurarine could be developed as potential analgesic and anti-inflammatory agents, a significant departure from its classical use. nih.gov Another innovative approach has involved using nanoparticles to deliver tubocurarine across the blood-brain barrier, allowing the study of its central effects which are normally prevented by its inability to enter the brain. nih.gov This opens the door to exploring the role of central nicotinic and other receptors in neurological processes using tubocurarine-based probes. nih.gov
Q & A
Q. What are the critical physicochemical properties of (+)-tubocurarine chloride pentahydrate, and how should they be characterized in experimental settings?
this compound is a crystalline solid with a melting point of ~270°C, solubility in water and alcohol, and a specific optical rotation [α] = +215° (aqueous solution). Key characterization methods include:
- Melting point analysis to verify purity and stability .
- UV-Vis spectroscopy for quantifying aqueous solubility and stability under varying pH conditions .
- Polarimetry to confirm enantiomeric purity, critical for receptor-binding studies .
- HPLC or LC-MS for assessing batch-to-batch consistency and detecting degradation products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, flame-retardant lab coats, and N100/P3 respirators to avoid inhalation of aerosols .
- Ventilation: Use fume hoods to prevent airborne exposure during weighing or dissolution .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store at -20°C under argon to prevent hygroscopic degradation .
Q. How can researchers mitigate the compound’s acute toxicity in in vivo studies?
- Dose Optimization: Preclinical studies in rodents suggest an LD₅₀ of 0.1 mg/kg (intravenous), requiring strict adherence to dose-response curves .
- Antidote Preparation: Keep acetylcholinesterase inhibitors (e.g., neostigmine) on hand to reverse neuromuscular blockade in emergency scenarios .
- Ethical Oversight: Follow institutional guidelines for monitoring cardiovascular depression (e.g., hypotension) and CNS effects in animal models .
Advanced Research Questions
Q. How does this compound selectively antagonize nicotinic acetylcholine receptor (nAChR) subtypes, and what experimental approaches validate this selectivity?
- Mechanistic Studies:
- Electrophysiology: Use patch-clamp recordings on α₁β₁γδ or α₇ nAChR subtypes expressed in HEK293 cells to quantify IC₅₀ values .
- Radioligand Binding Assays: Compete with [³H]-epibatidine to determine binding affinity (Kᵢ) for muscle-type vs. neuronal nAChRs .
Q. What methodologies resolve contradictions in reported toxicity data across studies?
- Source Validation: Compare batch-specific purity (e.g., 98–102% by HPLC) and hydration state (pentahydrate vs. anhydrous forms) .
- Species-Specific Sensitivity: Replicate assays in multiple models (e.g., rats, cats) to account for interspecies differences in metabolic clearance .
- Preservative Interference: Control for additives (e.g., chlorobutanol in Intercostin®) that may exacerbate cardiac depression .
Q. How can this compound be utilized to study synaptic plasticity in neuromuscular junction (NMJ) models?
- Ex Vivo Preparations: Isolate rodent diaphragm muscles to measure compound’s effect on endplate potential (EPP) amplitude and frequency .
- Chronic Exposure Models: Treat cultured C2C12 myotubes with subparalytic doses (1–10 µM) to assess AChR clustering via immunofluorescence .
- Cross-Disciplinary Applications: Combine with optogenetic stimulation to dissect presynaptic vs. postsynaptic contributions to NMJ dysfunction .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS: Employ a C18 column with ESI+ ionization (m/z 771.7 → 356.2) for plasma or tissue homogenates, achieving LOD < 1 ng/mL .
- Microdialysis: Monitor real-time extracellular concentrations in CNS regions (e.g., spinal cord) during pharmacodynamic studies .
Q. How should researchers address discrepancies in environmental fate data (e.g., soil mobility, biodegradation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
